Cas no 37567-78-5 (1,4-Cyclohexadiene,1,5-dimethoxy-)

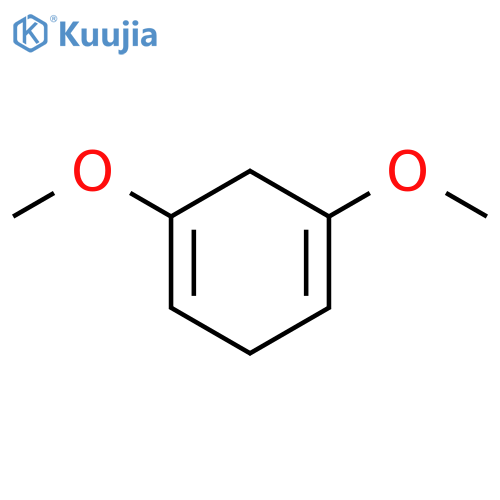

37567-78-5 structure

商品名:1,4-Cyclohexadiene,1,5-dimethoxy-

1,4-Cyclohexadiene,1,5-dimethoxy- 化学的及び物理的性質

名前と識別子

-

- 1,4-Cyclohexadiene,1,5-dimethoxy-

- 1,5-DIMETHOXY-1,4-CYCLOHEXADIENE

- 1,5-dimethoxycyclohexa-1,4-diene

- 1,5-dimethoxycycloheksa-1,4-diene

- 1,5-dimethoxy-cyclohexa-1,4-diene

- 1.5-dimethoxy-cyclohexa-1.4-diene

- 2,4-Dimethoxycyclohexa-1,4-diene

- 2,5-Dihydroresorcinol dimethyl ether

- 641111_ALDRICH

- AC1N9YT0

- ACMC-20ap1h

- CTK8C6198

- SureCN5687562

- SCHEMBL5687562

- MDBSJHGNFNKPTA-UHFFFAOYSA-N

- 1,5-Dimethoxy-1,4-cyclohexadiene, 96%

- AKOS015913317

- 37567-78-5

- FT-0690908

- DTXSID60403078

- 2,5-dihydro-1,3-dimethoxybenzene

- 1,5-dimethoxy-cyclohexa-1,4diene

- 1 5-DIMETHOXY-1 4-CYCLOHEXADIENE

-

- MDL: MFCD00956309

- インチ: InChI=1S/C8H12O2/c1-9-7-4-3-5-8(6-7)10-2/h4-5H,3,6H2,1-2H3

- InChIKey: MDBSJHGNFNKPTA-UHFFFAOYSA-N

- ほほえんだ: COC1=CCC=C(OC)C1

計算された属性

- せいみつぶんしりょう: 140.08376

- どういたいしつりょう: 140.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 18.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 1.020 g/mL at 25 °C(lit.)

- ふってん: 45-52 °C/0.5 mmHg(lit.)

- フラッシュポイント: 華氏温度:185°f< br / >摂氏度:85°C< br / >

- 屈折率: n20/D 1.4910(lit.)

- PSA: 18.46

1,4-Cyclohexadiene,1,5-dimethoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-224958-5g |

1,5-Dimethoxy-1,4-cyclohexadiene, |

37567-78-5 | 5g |

¥1279.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-224958-5 g |

1,5-Dimethoxy-1,4-cyclohexadiene, |

37567-78-5 | 5g |

¥1,279.00 | 2023-07-11 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 641111-5G |

1,4-Cyclohexadiene,1,5-dimethoxy- |

37567-78-5 | 96% | 5G |

¥1671.72 | 2022-02-24 |

1,4-Cyclohexadiene,1,5-dimethoxy- 関連文献

-

1. Syntheses based on cyclohexadienes. Part 2. Convenient synthesis of 6-alkylsalicylates, 6-alkyl-2,4-dihydroxybenzoate, and 2,5-dialkylresorcinolsCharles C. Kanakam,Neelakandha S. Mani,Halasya Ramanathan,G. S. R. Subba Rao J. Chem. Soc. Perkin Trans. 1 1989 1907

-

2. Polyfunctional bicyclo[6.3.0]undecane intermediatesAlan P. Chorlton,Gareth A. Morris,James K. Sutherland J. Chem. Soc. Perkin Trans. 1 1991 1205

-

3. 1020. Reactions of cyclohexadienes. Part IV. Some transformations of bisdihalogenocarbene adductsA. J. Birch,J. M. Brown,F. Stansfield J. Chem. Soc. 1964 5343

-

Yusuke Imamura,Hirosato Takikawa,Mitsuru Sasaki,Kenji Mori Org. Biomol. Chem. 2004 2 2236

-

Tetsu Ouchi,Brandon H. Bowser,Tatiana B. Kouznetsova,Xujun Zheng,Stephen L. Craig Mater. Horiz. 2023 10 585

37567-78-5 (1,4-Cyclohexadiene,1,5-dimethoxy-) 関連製品

- 2886-59-1(1-Methoxycyclohexa-1,4-diene)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量